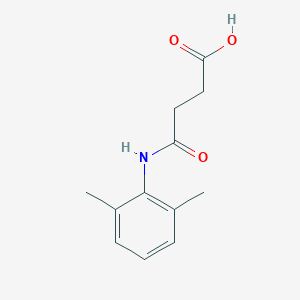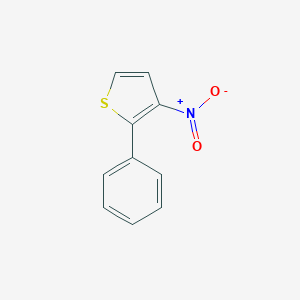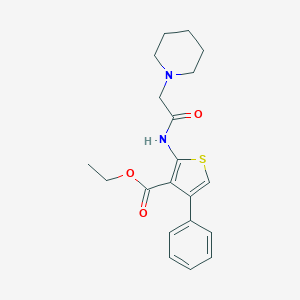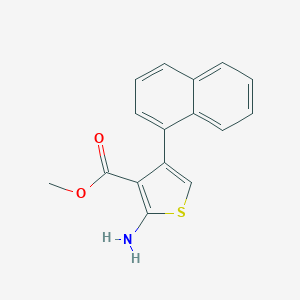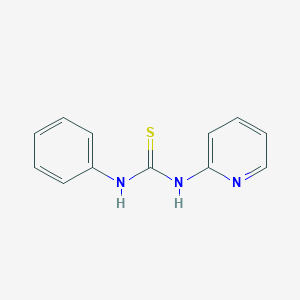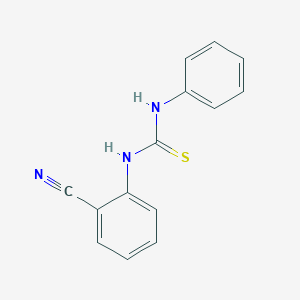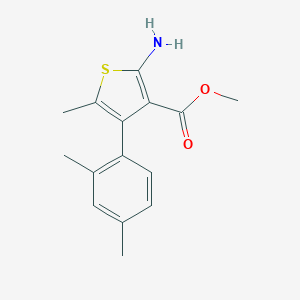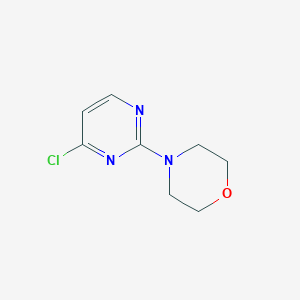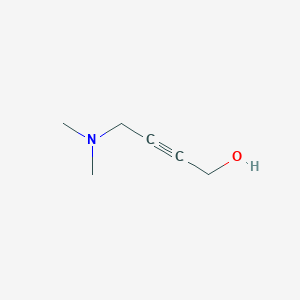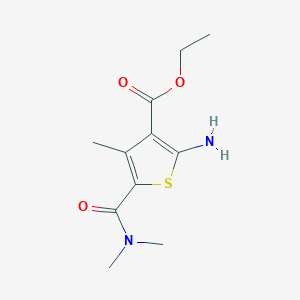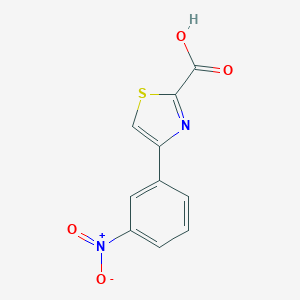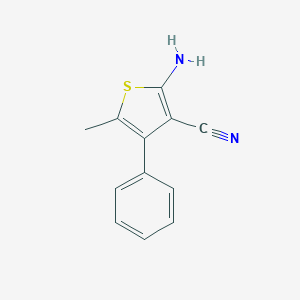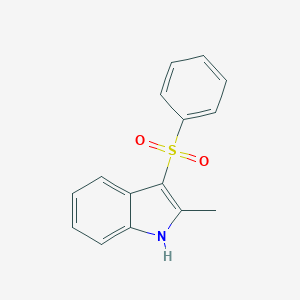
2-Methyl-3-(phenylsulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(phenylsulfonyl)-1H-indole: is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(phenylsulfonyl)-1H-indole typically involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-3-(phenylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical research. It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways .
Medicine: Due to its antiviral, anticancer, and antimicrobial properties, this compound is investigated for potential therapeutic applications. It is studied for its efficacy in treating viral infections, cancer, and bacterial infections .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-(phenylsulfonyl)-: Lacks the methyl group at the C-2 position, which may affect its biological activity.
2-Methylindole: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
3-Phenylsulfonylindole: Similar structure but without the methyl group at the C-2 position.
Uniqueness: 2-Methyl-3-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the C-2 position and the phenylsulfonyl group at the C-3 position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
107267-01-6 |
|---|---|
Molekularformel |
C15H13NO2S |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI-Schlüssel |
FAUCILQLCGXNLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Synonyme |
2-methyl-3-(phenylsulfonyl)indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


